

"1-(2-Bromophenyl)ethylamine CAS number and molecular weight"

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)ethylamine

Cat. No.: B040971

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Technical Guide: 1-(2-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-Bromophenyl)ethylamine**, a substituted phenethylamine. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on its fundamental chemical properties, including its CAS number and molecular weight. In the absence of detailed experimental protocols and established biological activities for **1-(2-Bromophenyl)ethylamine**, this guide also presents general methodologies for the synthesis and potential pharmacological considerations of closely related bromophenylethylamine isomers. This information is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar compounds in drug discovery and development.

Core Compound Identification

The fundamental identifiers for **1-(2-Bromophenyl)ethylamine** are summarized below.

Identifier	Value	Citation
Chemical Name	1-(2-Bromophenyl)ethylamine	
CAS Number	113899-55-1	
Molecular Formula	C ₈ H ₁₀ BrN	[1][2]
Molecular Weight	200.08 g/mol	[2]
Synonyms	1-(2-bromophenyl)ethanamine	[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1-(2-Bromophenyl)ethylamine** are not readily available in the peer-reviewed literature. However, based on its structure and data for related isomers, it is expected to be a liquid at room temperature.[1] The (R)-enantiomer of 1-(2-Bromophenyl)ethanamine is also described as having a molecular weight of 200.08 g/mol .[2]

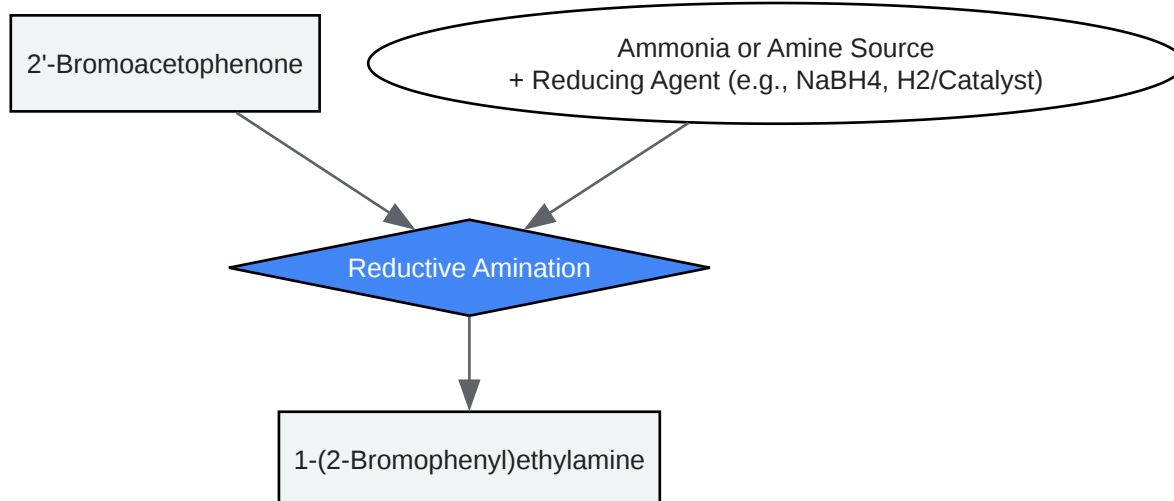
Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of **1-(2-Bromophenyl)ethylamine** are not extensively documented in publicly accessible scientific literature. However, general synthetic routes for related bromophenylethylamines can provide a logical framework for its preparation.

A common approach to synthesizing similar phenethylamines involves the reductive amination of a corresponding ketone. For **1-(2-Bromophenyl)ethylamine**, this would likely start from 2'-bromoacetophenone.

Below is a generalized workflow for the synthesis of a phenethylamine derivative via reductive amination.

Generalized Synthesis of Phenethylamines



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Caption: Generalized workflow for the synthesis of **1-(2-Bromophenyl)ethylamine**.

Note: This is a theoretical pathway. The specific reaction conditions, such as the choice of reducing agent, solvent, temperature, and pressure, would require experimental optimization.

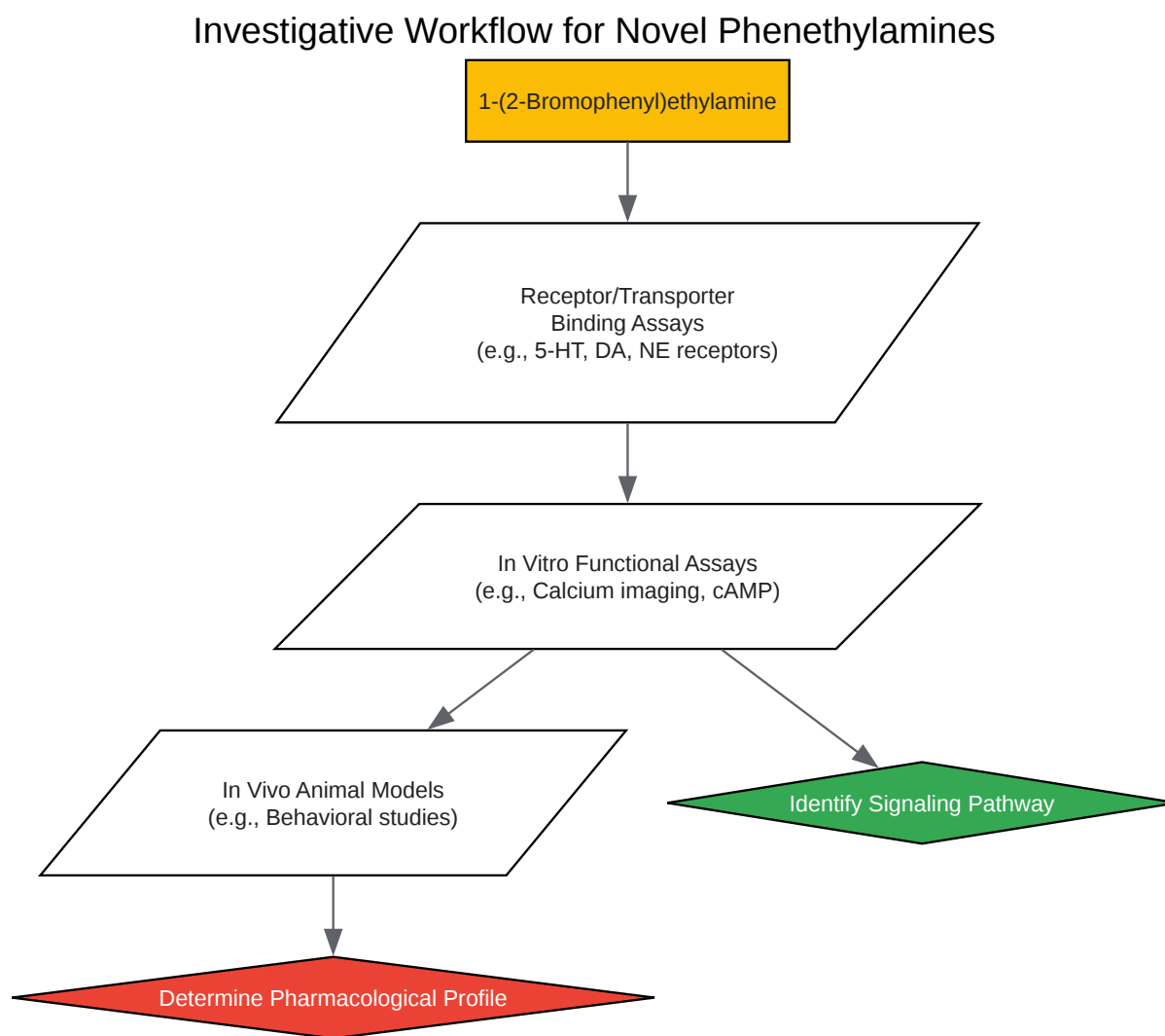
Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity, pharmacology, and associated signaling pathways of **1-(2-Bromophenyl)ethylamine**.

However, the broader class of substituted phenethylamines is known to interact with various biological targets, primarily within the central nervous system.^[4] Depending on the substitution pattern on the phenyl ring and the ethylamine backbone, these compounds can exhibit a wide range of pharmacological effects, including stimulant, hallucinogenic, and antidepressant activities.^{[4][5]}

For instance, other brominated phenethylamines, such as the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are potent agonists of serotonin 5-HT_{2A} receptors.^[6] It is plausible that **1-(2-Bromophenyl)ethylamine** could also interact with monoamine transporters or receptors, but this remains speculative without direct experimental evidence.

The logical relationship for investigating the potential biological activity of a novel phenethylamine derivative is outlined below.



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Caption: Logical workflow for characterizing the biological activity of a novel phenethylamine.

Conclusion

1-(2-Bromophenyl)ethylamine is a readily identifiable chemical entity with a known CAS number and molecular weight. However, there is a notable absence of in-depth research into

its specific synthesis, physicochemical properties, and biological activities in the public domain. For researchers and drug development professionals, this compound represents a novel, unexplored structure within the pharmacologically rich class of phenethylamines. The information provided on the synthesis and potential biological activities of related isomers can serve as a starting point for future investigation into the therapeutic potential of **1-(2-Bromophenyl)ethylamine**. Further research is warranted to elucidate the specific properties and potential applications of this compound.

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